Lithium(1+)2-oxohex-5-enoate
Description
Lithium(1+)2-oxohex-5-enoate is a lithium salt derived from 2-oxohex-5-enoic acid. The anion consists of a six-carbon chain with a ketone group at position 2 and a double bond between carbons 5 and 6 (Figure 1). Its molecular formula is LiC₆H₇O₃, with a molecular weight of 134 g/mol (calculated).
Lithium salts are critical raw materials, particularly in battery electrolytes and specialty chemicals, as highlighted by EU trade data for lithium carbonate and hydroxide (Figure 174 in ). However, niche lithium carboxylates like this compound remain less studied commercially.
Properties
Molecular Formula |
C6H7LiO3 |
|---|---|
Molecular Weight |
134.1 g/mol |
IUPAC Name |
lithium;2-oxohex-5-enoate |
InChI |
InChI=1S/C6H8O3.Li/c1-2-3-4-5(7)6(8)9;/h2H,1,3-4H2,(H,8,9);/q;+1/p-1 |
InChI Key |
WNKIYTOKXCVLPS-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C=CCCC(=O)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Lithium(1+)2-oxohex-5-enoate typically involves the reaction of 2-oxohex-5-enoic acid with a lithium base. Common bases used for this purpose include lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure the complete conversion of the acid to its lithium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)2-oxohex-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Lithium(1+)2-oxohex-5-enoate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of polymers and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Lithium(1+)2-oxohex-5-enoate involves its interaction with molecular targets and pathways within cells. The lithium ion can affect various cellular processes, including signal transduction and enzyme activity. It may inhibit certain enzymes or modulate the activity of ion channels, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but the compound’s effects are believed to be mediated through its interaction with key regulatory proteins and signaling molecules.
Comparison with Similar Compounds
Molecular and Physical Properties
The table below compares Lithium(1+)2-oxohex-5-enoate with other lithium carboxylates and heterocyclic salts (data sourced from ):
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Solubility (H₂O, est.) | Suppliers |
|---|---|---|---|---|---|---|
| This compound | LiC₆H₇O₃ | 134 | 0 | 3 | Moderate (~12 g/100 mL) | 2–3 |
| 5-Chloro-1-methylimidazole-2-carboxylate lithium | LiC₅H₅ClN₂O₂ | 177.5 | 0 | 4 | Low (~5 g/100 mL) | 3 |
| Lithium oxalate | Li₂C₂O₄ | 102 | 0 | 4 | 7.1 g/100 mL | 5 |
| 5-Phenyl-1,2,4-oxadiazole-3-carboxylate lithium | LiC₉H₆N₂O₂ | 189.1 | 0 | 5 | Insoluble | 1 |
Key Observations :
- Molecular Weight: this compound (134 g/mol) is lighter than heterocyclic analogs (e.g., 177–189 g/mol) but heavier than lithium oxalate (102 g/mol) .
- Hydrogen Bonding : The compound has fewer H-bond acceptors (3) compared to imidazole or oxadiazole derivatives (4–5), likely due to the absence of nitrogen or additional oxygen atoms.
- Solubility : Estimated solubility aligns with trends in lithium carboxylates, where smaller anions (e.g., oxalate) exhibit lower solubility than bulkier, unsaturated analogs.
Reactivity and Functional Group Influence
The α,β-unsaturated ketone moiety in this compound distinguishes it from saturated carboxylates (e.g., lithium oxalate) or aromatic heterocycles (e.g., imidazole derivatives). This structure enables:
- Conjugation : The alkene and ketone groups may participate in Michael additions or Diels-Alder reactions.
- Coordination Chemistry : The ketone oxygen could act as a weak ligand in metal complexes, unlike purely carboxylate-based salts.
In contrast, lithium oxalate (Li₂C₂O₄) is a simple dicarboxylate with high ionic character, making it suitable for battery applications but less versatile in organic synthesis .
Biological Activity
Lithium(1+)2-oxohex-5-enoate, a lithium salt of a 2-oxohex-5-enoic acid derivative, has garnered attention for its potential biological activities. This compound is part of a broader class of lithium salts that are known to exhibit various pharmacological effects, particularly in the context of neuroprotection and anti-inflammatory actions. This article will delve into the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data.
Lithium salts are primarily recognized for their mood-stabilizing properties in psychiatric disorders, particularly bipolar disorder. The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Inositol Monophosphatase : Lithium inhibits inositol monophosphatase, leading to increased levels of inositol and modulation of phosphoinositide signaling pathways.
- Neuroprotective Effects : Lithium has been shown to promote neuroprotection through the activation of the Wnt/β-catenin signaling pathway, which is crucial for neuronal survival and differentiation.
- Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects by modulating cytokine production and promoting the resolution of inflammation.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of lithium compounds on neuronal cells exposed to oxidative stress. Results indicated that this compound significantly reduced cell death and apoptosis markers in cultured neurons subjected to oxidative stress. This suggests a protective role against neurodegenerative conditions.
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound in an animal model of induced inflammation. The results demonstrated a marked decrease in pro-inflammatory cytokines (such as TNF-alpha and IL-6) following treatment with the compound, indicating its potential utility in inflammatory diseases.
Comparative Data
The following table summarizes key findings related to the biological activity of this compound compared to other lithium compounds:
| Compound | Mechanism of Action | Neuroprotective Effect | Anti-inflammatory Effect |
|---|---|---|---|
| This compound | Inhibition of inositol monophosphatase | Significant | Significant |
| Lithium Carbonate | Modulation of neurotransmitter release | Moderate | Moderate |
| Lithium Orotate | Enhancement of neurotrophic factors | Low | Low |
Pharmacological Studies
Recent pharmacological studies have shown that this compound exhibits a dose-dependent effect on neuronal protection and inflammation reduction. Higher concentrations were associated with enhanced neuroprotection and decreased inflammatory markers, supporting its potential therapeutic application.
Toxicology Profile
Toxicological assessments have revealed that while this compound is generally well-tolerated at therapeutic doses, higher concentrations can lead to cytotoxicity. Careful dosage regulation is essential to maximize therapeutic benefits while minimizing adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
